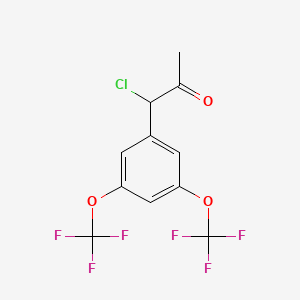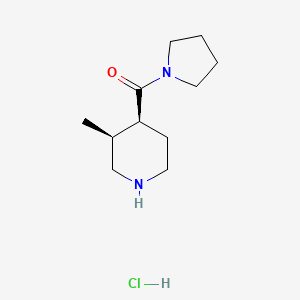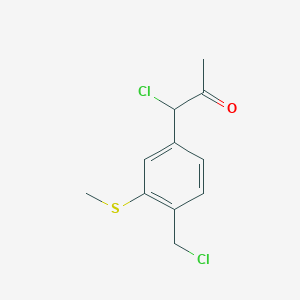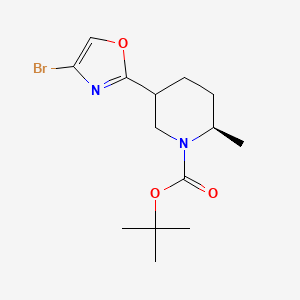
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate is a complex organic compound featuring a piperidine ring substituted with a tert-butyl group, a bromooxazole moiety, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the piperidine ring, followed by the introduction of the bromooxazole group through a cyclization reaction involving a brominated precursor and an oxazole-forming reagent. The final step often involves esterification to introduce the tert-butyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the oxazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromo group.
科学的研究の応用
(2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism by which (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific target.
類似化合物との比較
Similar Compounds
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 5-Bromo-2-aryl benzimidazoles
- 4-(4-Bromophenyl)-thiazol-2-amine derivatives
Uniqueness
What sets (2R)-tert-Butyl 5-(4-bromooxazol-2-yl)-2-methylpiperidine-1-carboxylate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromooxazole moiety, in particular, may offer distinct advantages in terms of binding affinity and specificity in biological applications.
特性
分子式 |
C14H21BrN2O3 |
|---|---|
分子量 |
345.23 g/mol |
IUPAC名 |
tert-butyl (2R)-5-(4-bromo-1,3-oxazol-2-yl)-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O3/c1-9-5-6-10(12-16-11(15)8-19-12)7-17(9)13(18)20-14(2,3)4/h8-10H,5-7H2,1-4H3/t9-,10?/m1/s1 |
InChIキー |
MPSOAZNIVKNATA-YHMJZVADSA-N |
異性体SMILES |
C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
正規SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)C2=NC(=CO2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B14044015.png)

![2-[2,3-Dihydro-1,4-benzodioxin-2-yl(ethyl)amino]ethanol](/img/structure/B14044021.png)
![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)
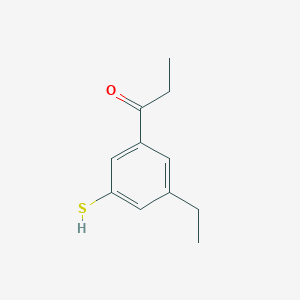
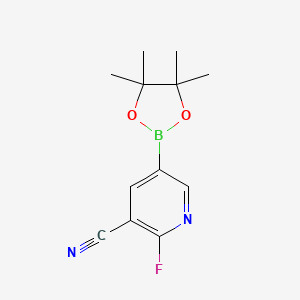


![cis-1'-Tert-butyl 6A-methyl hexahydro-1H-spiro[cyclopenta[C]pyrrole-4,4'-piperidine]-1',6A-dicarboxylate](/img/structure/B14044062.png)

